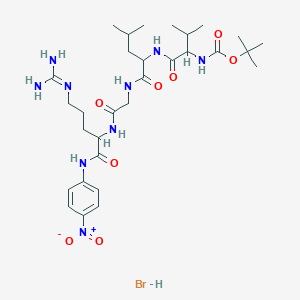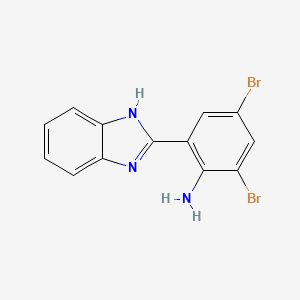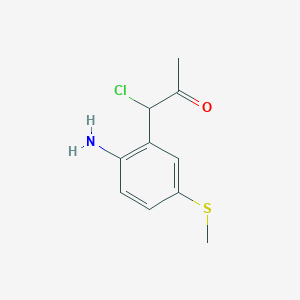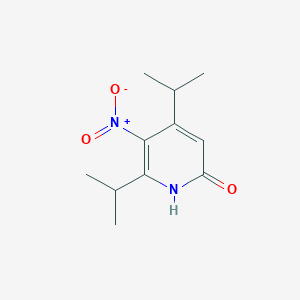![molecular formula C13H11NO3S B14062924 Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14062924.png)
Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate is a heterocyclic compound with the molecular formula C13H11NO3S and a molecular weight of 261.30 g/mol . This compound is characterized by its unique structure, which includes an isoxazole ring fused with a thiepino ring system. It is primarily used in research settings and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine in the presence of a catalyst . Another method includes the use of β-diketohydrazone derivatives, which undergo cyclization to form the isoxazole ring .
Industrial Production Methods
. These services ensure the compound is produced under controlled conditions to meet research-grade purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s isoxazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors . The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share a similar core structure and exhibit comparable biological activities.
Thiepino Compounds:
Uniqueness
Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate stands out due to its fused ring system, which combines the properties of both isoxazole and thiepino rings. This unique structure enhances its chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C13H11NO3S |
|---|---|
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
methyl 4,5-dihydro-[1]benzothiepino[4,5-d][1,2]oxazole-3-carboxylate |
InChI |
InChI=1S/C13H11NO3S/c1-16-13(15)11-9-6-7-18-10-5-3-2-4-8(10)12(9)17-14-11/h2-5H,6-7H2,1H3 |
Clave InChI |
FYSTXGQMBFBZSK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NOC2=C1CCSC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)
![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)








![6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine fumarate](/img/structure/B14062912.png)

